molecular formula C18H39O4P B14736390 Diethyl [2-(dodecyloxy)ethyl]phosphonate CAS No. 5191-33-3

Diethyl [2-(dodecyloxy)ethyl]phosphonate

Cat. No.: B14736390
CAS No.: 5191-33-3
M. Wt: 350.5 g/mol
InChI Key: MBPIDLBJVIRGSL-UHFFFAOYSA-N
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Description

Diethyl [2-(dodecyloxy)ethyl]phosphonate is a phosphonate ester characterized by a phosphorus atom bonded to two ethoxy groups and a 2-(dodecyloxy)ethyl substituent. Its structure (Fig. 1) includes a long dodecyloxy chain (C12H25O), imparting significant hydrophobicity. This compound is synthesized via nucleophilic substitution, where a bromoethyl dodecyl ether reacts with triethyl phosphite under thermal conditions . Applications span surfactants, flame retardants, and organic synthesis intermediates, leveraging its lipophilic nature and phosphorus content.

Properties

CAS No.

5191-33-3

Molecular Formula

C18H39O4P

Molecular Weight

350.5 g/mol

IUPAC Name

1-(2-diethoxyphosphorylethoxy)dodecane

InChI

InChI=1S/C18H39O4P/c1-4-7-8-9-10-11-12-13-14-15-16-20-17-18-23(19,21-5-2)22-6-3/h4-18H2,1-3H3

InChI Key

MBPIDLBJVIRGSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCP(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [2-(dodecyloxy)ethyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile and the alkyl halide as an electrophile. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the deprotonation of the diethyl phosphite and enhance its nucleophilicity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved product purity. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(dodecyloxy)ethyl]phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphonate group, which can participate in both nucleophilic and electrophilic processes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphine derivatives. Substitution reactions can lead to a variety of phosphonate-based compounds, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of diethyl [2-(dodecyloxy)ethyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to bind to enzyme active sites and inhibit their activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicine and agriculture .

Comparison with Similar Compounds

Structural and Functional Group Variations

Phosphonate esters differ primarily in their substituents, influencing reactivity, solubility, and applications. Key analogs include:

Compound Substituent Key Features
Diethyl ethylphosphonate Ethyl group Low molecular weight; used in fermentation to inhibit byproducts .
Diethyl (2-cyanoethyl)phosphonate Cyanoethyl group Electron-withdrawing cyano group enhances reactivity in pharmaceuticals .
Diethyl (2-ethylphenyl)phosphonate Aromatic ethylphenyl group Stabilized by π-interactions; suited for material science applications .
Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate Triethoxysilyl group Enhances adhesion to silica surfaces; improves flame retardancy .
Diethyl [2-(dodecyloxy)ethyl]phosphonate Dodecyloxyethyl chain High hydrophobicity; potential surfactant or lipid-phase compatibilizer.

Reactivity and Selectivity

  • Ester Group Effects: Diethyl phosphonates generally exhibit higher reactivity and selectivity compared to bulkier analogs (e.g., diisopropyl) in Horner-Wadsworth-Emmons (HWE) reactions due to reduced steric hindrance . The dodecyloxy chain may slow reaction kinetics in polar solvents but enhance stability in nonpolar environments.
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) increase electrophilicity at phosphorus, whereas the dodecyloxy group’s electron-donating nature may reduce reactivity in nucleophilic substitutions.

Physical Properties

  • Solubility: The dodecyloxy chain drastically reduces polarity, limiting solubility in polar solvents (e.g., water) but improving compatibility with lipids and polymers. In contrast, Diethyl (2-cyanoethyl)phosphonate exhibits moderate polarity due to its cyano group .
  • Thermal Properties : Long alkyl chains increase melting points and viscosity. For example, Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate (MW 328.41 g/mol) is a liquid, while the dodecyloxy analog (estimated MW ~380 g/mol) may exist as a waxy solid .

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